molecular formula C10H12FIN2O B1320038 N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 823218-50-4

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1320038
CAS No.: 823218-50-4
M. Wt: 322.12 g/mol
InChI Key: KLZLMQFUCCKANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is a chemical compound with the molecular formula C10H12FIN2O and a molecular weight of 322.12 g/mol It is characterized by the presence of a pyridine ring substituted with fluorine and iodine atoms, and a pivalamide group

Preparation Methods

The synthesis of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-iodopyridine as the primary starting material.

    Amidation Reaction: The 5-fluoro-2-iodopyridine undergoes an amidation reaction with pivaloyl chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in its pure form.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high efficiency.

Chemical Reactions Analysis

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The fluorine and iodine substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The pivalamide group may also play a role in modulating the compound’s overall activity and stability .

Comparison with Similar Compounds

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLMQFUCCKANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594025
Record name N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823218-50-4
Record name N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 33 g of freshly distilled N-(5-fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (0.168 mol) in 500 mL tert-butylmethylether at −78° C. was added dropwise 323 mL of a ca. 1.3 M solution of sec BuLi (0.42 mol) in cyclohexane at a rate that the temperature did not exceed −60° C. (liquid nitrogen cooling; ca 5 min). The mixture was stirred at −78° C. for 30 min. To the resulting light yellow suspension was added dropwise a solution of 107 g iodine (0.420 mol) in 150 mL tetrahydrofuran at a rate that the temperature did not exceed −65° C. (liquid nitrogen cooling; ca 5 min). The mixture was then stirred at −78° C. for 2 h. To the resulting suspension was added a 10% sodium thiosulfate solution in water (800 mL) and the phases were separated. The organic phase was washed with a 10% solution of sodium thiosulfate in water, 10% citric acid solution in water, 10% sodium bicarbonate solution in water and brine, dried over magnesium sulfate and concentrated under aspirator vacuum whereby crystallisation occurred. The solid was collect by filtration and washed with cyclohexane and air-dried to constant weight.
Quantity
0.168 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.